N,N-bis(2-methoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N,N-bis(2-methoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide: is a complex heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. This core structure consists of five-membered rings containing nitrogen, sulfur, and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-methoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the N,N-bis(2-methoxyethyl) and 3-methyl-6-phenyl groups. Common reagents used in these reactions include aryl halides, amines, and various catalysts such as palladium or copper. The reaction conditions often involve heating under reflux and the use of inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-methoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent such as ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides; conditions: solvent such as dichloromethane or acetonitrile, room temperature to reflux.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N,N-bis(2-methoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of N,N-bis(2-methoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide: Similar structure with a nitrophenyl group instead of a phenyl group.
Poly(N,N-bis(2-methoxyethyl)acrylamide): A polymer featuring the N,N-bis(2-methoxyethyl) motif.
Uniqueness: N,N-bis(2-methoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic core, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study and development.
Properties
Molecular Formula |
C19H23N3O3S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C19H23N3O3S/c1-14-17(18(23)21(9-11-24-2)10-12-25-3)26-19-20-16(13-22(14)19)15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3 |
InChI Key |
SATKXKRRULTDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N(CCOC)CCOC |
Origin of Product |
United States |
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